REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[N:19]=[C:18]([NH:23][CH3:24])[N:17]=[CH:16]3)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[NH:7][CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:27]>>[Cl:27][C:8]1[C:9]2[C:4](=[C:3]([C:13]3[CH:14]=[C:15]4[C:20](=[CH:21][CH:22]=3)[N:19]=[C:18]([NH:23][CH3:24])[N:17]=[CH:16]4)[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C2C=CNC(C2=CC1)=O)C=1C=C2C=NC(=NC2=CC1)NC
|
Name
|
|
Quantity
|
57.5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under vacuum and residual POCl3
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene
|
Type
|
ADDITION
|
Details
|
Crushed ice was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
was washed with water and and saturated sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a 9:1 mixture of DCM and MeOH
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C(C(=CC=C12)C)C=1C=C2C=NC(=NC2=CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.34 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |